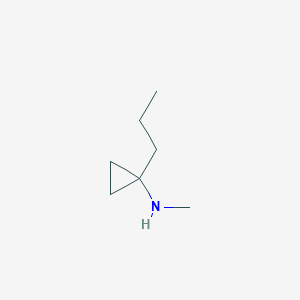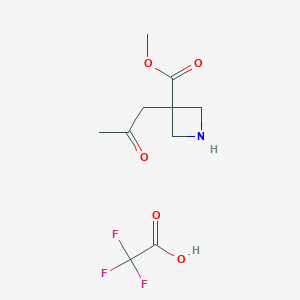
Methyl3-(2-oxopropyl)azetidine-3-carboxylate,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid is a compound with the molecular formula C8H13NO3.C2HF3O2 and a molecular weight of 285.22 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a carboxylate group, and a trifluoroacetate moiety. It is used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
The synthesis of methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of azetidine with a suitable ester and a trifluoroacetic acid derivative . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activity and interactions with biomolecules . In medicine, it may be explored for its therapeutic potential, although specific applications are still under investigation . In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways . The azetidine ring and trifluoroacetate moiety play crucial roles in its reactivity and biological activity . The exact molecular targets and pathways are still being studied, but they likely involve interactions with enzymes and other proteins .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H14F3NO5 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 3-(2-oxopropyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-6(10)3-8(4-9-5-8)7(11)12-2;3-2(4,5)1(6)7/h9H,3-5H2,1-2H3;(H,6,7) |
InChI Key |
VFTLYALLUFSQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


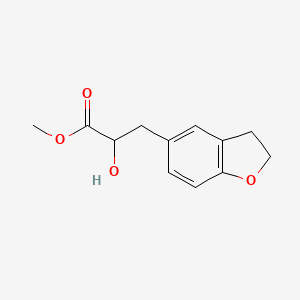
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine](/img/structure/B13582372.png)
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine](/img/structure/B13582378.png)
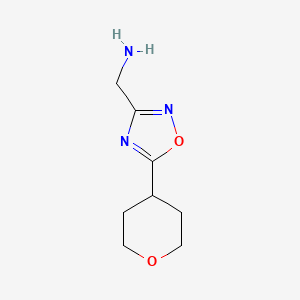
![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
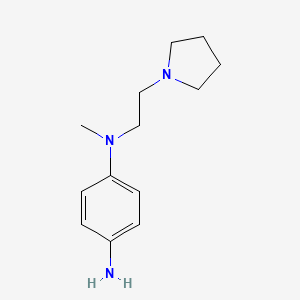
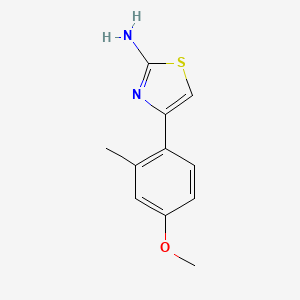
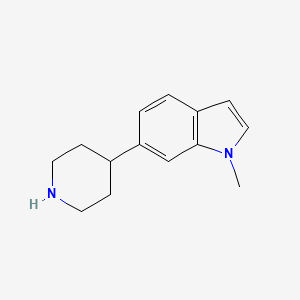


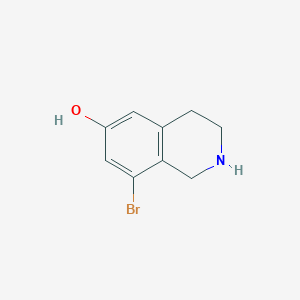
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
